molecular formula C8H8F3NO3S B13686434 [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate

[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate

Cat. No.: B13686434
M. Wt: 255.22 g/mol
InChI Key: AECHBKBOWOKPHG-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a methanesulfonate ester functional group

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds .

Biology and Medicine

The compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates. Additionally, derivatives of this compound have shown promise in the development of anti-inflammatory and anticancer agents .

Industry

In the materials science field, this compound is used in the synthesis of fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. For example, in biological systems, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Trifluoromethyl)-4-pyridyl]methyl Methanesulfonate
  • [2-(Trifluoromethyl)-5-pyridyl]methyl Methanesulfonate
  • [2-(Trifluoromethyl)-6-pyridyl]methyl Methanesulfonate

Uniqueness

Compared to similar compounds, [2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate exhibits unique reactivity due to the position of the trifluoromethyl group on the pyridine ring. This positional isomerism can influence the compound’s electronic properties and steric effects, leading to distinct chemical behavior and biological activity .

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

[2-(trifluoromethyl)pyridin-3-yl]methyl methanesulfonate

InChI

InChI=1S/C8H8F3NO3S/c1-16(13,14)15-5-6-3-2-4-12-7(6)8(9,10)11/h2-4H,5H2,1H3

InChI Key

AECHBKBOWOKPHG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

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